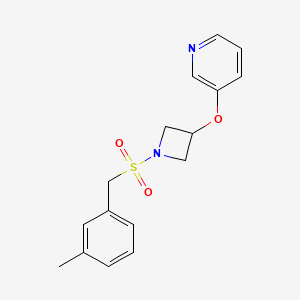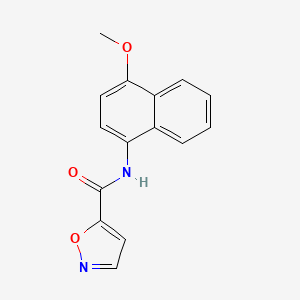![molecular formula C19H12Cl2N2O2S B2989381 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326873-62-4](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as CCT251545, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. This compound targets the protein kinase PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation. In
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives have been studied for their potential as anticancer agents. They have shown cytotoxic effects on various cancer cell lines, including prostate cancer (PC3) and breast cancer (MDA-MB-231) cell lines . Some derivatives have also been evaluated against human cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer), indicating their broad-spectrum anticancer activity .
GPR55 Receptor Antagonism
These compounds have been explored as antagonists for the GPR55 receptor, which is implicated in various physiological and pathological processes. Insights into the structure-activity relationship of thienopyrimidine derivatives can lead to the development of new therapeutic agents targeting this receptor .
Medicinal Chemistry
Thienopyrimidines are structural analogs of purines and hold a significant place in medicinal chemistry due to their diverse biological activities. They are being continuously studied for various medicinal applications .
Biological Activity Evaluation
The biological activities of thienopyrimidine derivatives are extensively evaluated through various spectroscopy analyses such as IR, NMR, MS, and elemental analyses. This helps in elucidating the chemical structures and potential therapeutic uses of these compounds .
Design and Synthesis of Novel Compounds
Researchers are actively engaged in designing and synthesizing novel thienopyrimidine derivatives to evaluate their biological activities. This includes assessing their cytotoxicity against different cancer cell lines to identify potent anticancer compounds .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by cyclization of the intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenylacetic acid", "thiosemicarbazide", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate from step 1 with thiosemicarbazide in ethanol to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a catalyst to form 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
1326873-62-4 |
Product Name |
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C19H12Cl2N2O2S |
Molecular Weight |
403.28 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-3-1-12(2-4-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-7-5-14(21)6-8-15/h1-10H,11H2 |
InChI Key |
AYEUHZLWZYHGEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



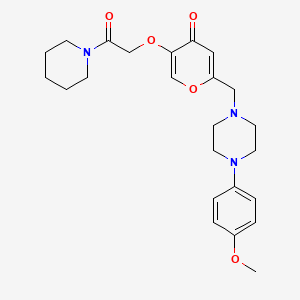
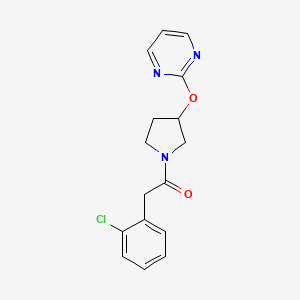
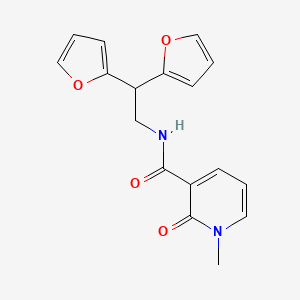
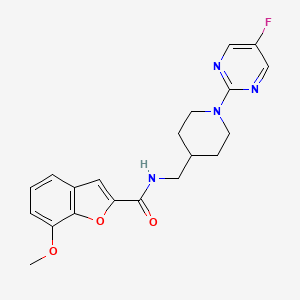
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)
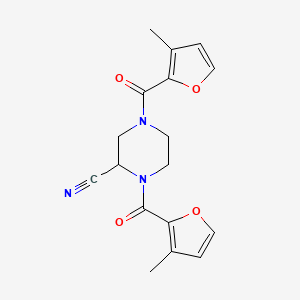
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)
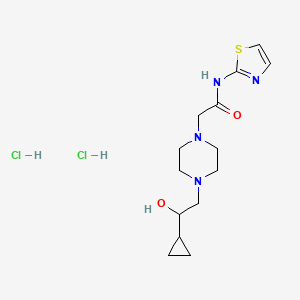
![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)
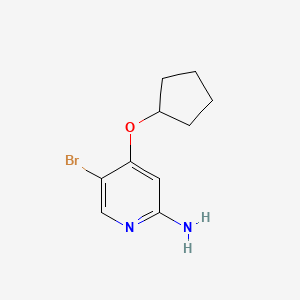
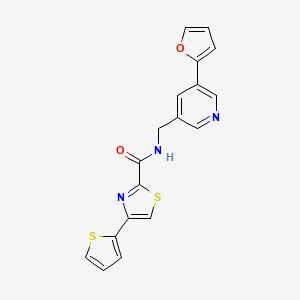
![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)
